InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
.
trans-4-Fluorocyclohexanecarboxylic Acid is an organofluorine compound characterized by the presence of a fluorine atom attached to a cyclohexane ring. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals. The compound can be synthesized through different methods, often involving the modification of cyclohexanecarboxylic acid derivatives.
trans-4-Fluorocyclohexanecarboxylic Acid is classified under alicyclic compounds and organohalogen compounds. It has been studied for its chemical properties, synthesis routes, and biological activities. The compound is listed in various chemical databases, including PubChem, where it is identified by its molecular formula and molecular weight of approximately 146.16 g/mol .
The synthesis of trans-4-Fluorocyclohexanecarboxylic Acid can be achieved through several methodologies:
The synthesis often utilizes catalysts such as rhodium on carbon, which allows for mild reaction conditions (e.g., low temperature and pressure) while achieving high selectivity for the desired trans isomer .
The molecular structure of trans-4-Fluorocyclohexanecarboxylic Acid features a cyclohexane ring with a carboxylic acid group and a fluorine substituent at the fourth position. The structural formula can be represented as follows:
The compound exhibits stereoisomerism due to the presence of the cyclohexane ring and the carboxylic acid group, influencing its physical properties and reactivity.
trans-4-Fluorocyclohexanecarboxylic Acid can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or under particular conditions to ensure high yields and selectivity.
The mechanism of action for trans-4-Fluorocyclohexanecarboxylic Acid primarily revolves around its role as an intermediate in synthesizing biologically active compounds. Its fluorine substituent enhances lipophilicity, potentially improving the bioavailability of pharmaceutical agents derived from it.
In biological systems, compounds containing fluorinated moieties often exhibit altered metabolic pathways compared to their non-fluorinated counterparts, which can lead to enhanced therapeutic effects or reduced side effects .
trans-4-Fluorocyclohexanecarboxylic Acid has significant applications in medicinal chemistry:
The stereoselective synthesis of trans-4-fluorocyclohexanecarboxylic acid hinges on base-mediated isomerization and catalytic dihydroxylation strategies. As demonstrated in WO2003078381A1, treatment of cis-4-fluorocyclohexanecarboxylic acid methyl ester with 2–3 equivalents of sodium hydroxide in refluxing decalin (180–240°C) induces epimerization to the thermodynamically stable trans isomer. This process exploits the equilibrium control enabled by high-temperature conditions, achieving >95% stereoselectivity within 4 hours. The reaction proceeds via a ring-flip mechanism where the carboxylate anion facilitates reversible enolization at adjacent positions, ultimately favoring the trans conformation due to reduced 1,3-diaxial repulsions [3].
Complementary approaches employ dihydroxylation catalysts to build the trans scaffold. Nafion-catalyzed dihydroxylation of 1,4-cyclohexadiene with H₂O₂ yields trans,trans-cyclohexane-1,2,4,5-tetraol—a precursor for fluorinated analogs. The stereochemical outcome arises from anti addition across the diene system, with the rigid intermediate enforcing trans relationships between substituents [8]. Deuterium labeling studies confirm that the isomerization occurs via stereospecific proton exchange, preserving the trans configuration once formed [3].
Table 1: Stereoselective Synthesis Methods for trans-4-Substituted Cyclohexanecarboxylic Acids
Method | Conditions | Yield (%) | trans:cis Ratio | Key Advantage |
---|---|---|---|---|
Base-Mediated Isomerization | NaOH (2 eq), decalin, 200°C, 4 h | 85–92 | 97:3 | Converts cis to thermodynamically stable trans |
Catalytic Dihydroxylation | Nafion/H₂O₂, H₂O, 50°C, 21 h | 98 | >99:1 (diastereopure) | Builds trans scaffold from dienes |
Reductive Amination | Transaminase biocatalysts, 30°C | 45–60 | 90:10 | Enantioselective trans amine synthesis |
Fluorination methodologies for cyclohexane systems prioritize stereocontrol during C–F bond formation. Metal-free approaches using Selectfluor® in hexafluoroisopropanol (HFIP) enable electrophilic fluorination of 4-cyclohexenecarboxylic acid precursors. This solvent enhances Selectfluor®'s reactivity through hydrogen-bonding interactions, directing anti addition to the alkene and yielding trans-4-fluorocyclohexanecarboxylic acid after hydrogenation. Crucially, the trans stereochemistry is maintained due to the concerted addition mechanism that prevents epimerization [8].
Transition metal catalysis offers alternative pathways. Palladium-catalyzed C–H activation using Pd(π-cinnamyl)Cl₂ (10 mol%) and N-Ac-Val-OH (20 mol%) in HFIP at 110°C facilitates dehydrogenative fluorination. The reaction proceeds via tandem dehydrogenation-fluorination-decarboxylation, generating trans-4-fluorobenzoic acid as an over-oxidation byproduct. While unsuitable for target synthesis, this side reaction underscores the need for mild fluorination agents to preserve the alicyclic structure [5]. Organocatalytic systems using cinchona alkaloid-derived catalysts achieve asymmetric fluorination of β-keto esters, though analogous methods for cyclohexanecarboxylic acids remain underdeveloped [8].
Table 2: Fluorination Strategies for Cyclohexane Carboxylic Acids
Strategy | Catalyst System | Stereoselectivity | Limitations |
---|---|---|---|
Electrophilic Fluorination | Selectfluor®/HFIP, 25°C | trans:cis > 90:10 | Requires alkene precursor |
Pd-Catalyzed C–H Activation | Pd(π-cinnamyl)Cl₂, N-Ac-Val-OH, HFIP | Non-selective | Aromatization side reactions |
Biocatalytic Fluorination | Flavin-dependent halogenases (theoretical) | Undetermined | No reported substrates |
The synthesis efficiency of cis and trans-4-fluorocyclohexanecarboxylic acid isomers diverges significantly due to thermodynamic and kinetic factors. trans-Isomer synthesis benefits from equilibrium-driven processes where base treatment (NaOH or KOtBu) converts kinetic cis products into thermodynamically stable trans isomers. As reported in WO2003078381A1, this isomerization achieves near-quantitative trans yields (>95%) at 200°C within 4 hours, whereas cis isomers require low-temperature hydrogenation (<50°C) to prevent epimerization, yielding 70–75% with 85:15 cis:trans ratios [3] [6].
Activation energy barriers further explain efficiency differences. trans-4-Fluorocyclohexanecarboxylic acid adopts a diequatorial conformation with ΔG = 0 kcal/mol. In contrast, the cis isomer experiences 1,3-diaxial strain between fluorine and carboxylic acid groups, increasing its energy by +1.8 kcal/mol. This disparity makes cis-to-trans conversion exergonic (ΔG = –1.8 kcal/mol), while trans-to-cis is kinetically hindered. Consequently, catalytic hydrogenation of 4-fluorobenzoic acid at 25°C affords 92% cis isomer, but maintaining this configuration requires stringent temperature control to avoid equilibration [3] [6].
Synthetic routes also differ in atom economy:
Table 3: Thermodynamic and Kinetic Parameters for cis/trans Isomerization
Parameter | trans-Isomer | cis-Isomer | Experimental Basis |
---|---|---|---|
ΔG (energy difference) | 0 kcal/mol | +1.8 kcal/mol | Computational modeling [3] |
Optimal Synthesis Temperature | 170–240°C | <50°C | Base-mediated isomerization [3] |
Maximum Theoretical Yield | 98% | 75% | Hydrogenation data [6] |
Ring Inversion Barrier | 10.3 kcal/mol | 8.9 kcal/mol | NMR coalescence measurements |
trans-4-Fluorocyclohexanecarboxylic acid's conformational rigidity enhances its utility in medicinal chemistry. The diequatorial alignment minimizes steric interactions, improving binding affinity for biological targets like VLA-4 integrin. In contrast, the cis isomer's axial fluorine disrupts receptor docking, reducing potency by >10-fold in VLA-4 inhibition assays [7]. This pharmacological advantage, coupled with synthetic accessibility, establishes the trans isomer as the preferred scaffold for drug development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7